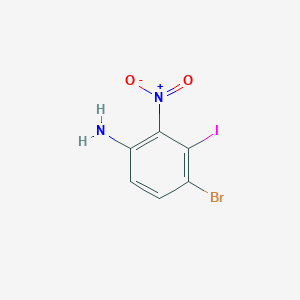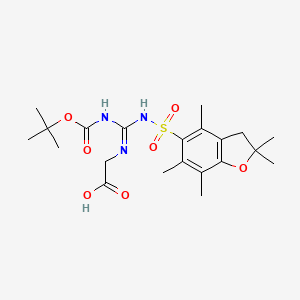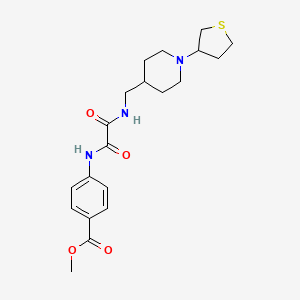![molecular formula C22H23N3OS2 B2409879 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide CAS No. 1019153-79-7](/img/structure/B2409879.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Molecular Structure and Crystallography
Research into compounds closely related to 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(methylsulfanyl)benzyl]acetamide often involves detailed analysis of their crystal structures to understand their conformation and intermolecular interactions. For example, studies have focused on the crystal structures of related pyrimidin-2-ylsulfanyl acetamides, demonstrating their folded conformations and intramolecular hydrogen bonding that stabilize these conformations (Subasri et al., 2016); (Subasri et al., 2017).
Biological Activity and Medicinal Chemistry
Compounds with structural similarities to the target molecule have been synthesized and evaluated for their potential biological activities, such as inhibitory effects on key enzymes or as agents with antitumor, antibacterial, or antiviral properties. For instance, derivatives have been explored for their role as inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial in the folate pathway, showing significant inhibitory activities which could be leveraged in designing anticancer and antimicrobial drugs (Gangjee et al., 2008).
Drug Design and Synthesis
The synthesis of analogues and the study of their chemical properties provide insights into the design of novel therapeutic agents. Investigations into the crystal structures and synthesis routes of related compounds help in understanding the chemical and biological properties that could be optimized for drug development. Research has also been directed toward synthesizing novel thiopyrimidine-glucuronide compounds with promising biological activities, illustrating the versatility of pyrimidin-2-ylsulfanyl acetamides in drug design and synthesis (Wanare, 2022).
Mécanisme D'action
Target of Action
Similar compounds have been known to target tyrosine-protein kinase syk .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets via hydrogen bonds .
Biochemical Pathways
Pharmacokinetics
Similar compounds have been found to have a significant impact on bioavailability .
Result of Action
Similar compounds have been found to activate the innate immune system.
Propriétés
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-[(4-methylsulfanylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2/c1-15-4-7-18(12-16(15)2)20-10-11-23-22(25-20)28-14-21(26)24-13-17-5-8-19(27-3)9-6-17/h4-12H,13-14H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHETVRRXFCYVBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC(=NC=C2)SCC(=O)NCC3=CC=C(C=C3)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)
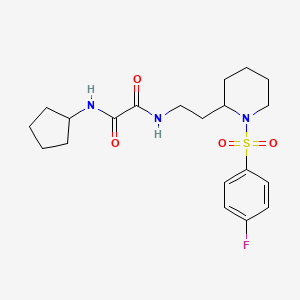
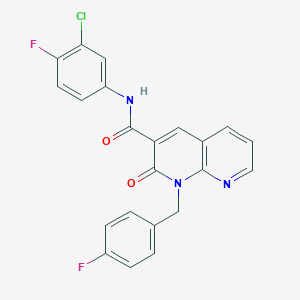
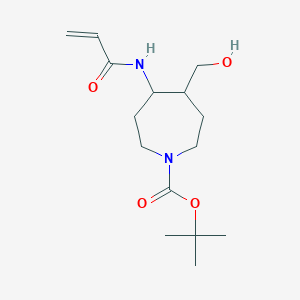
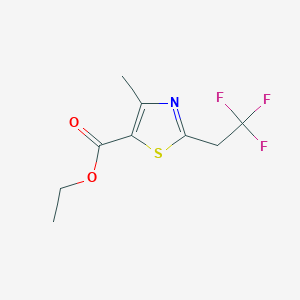
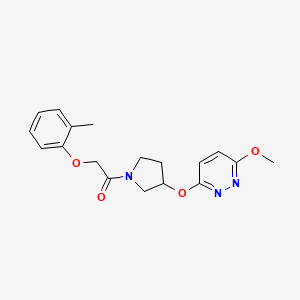
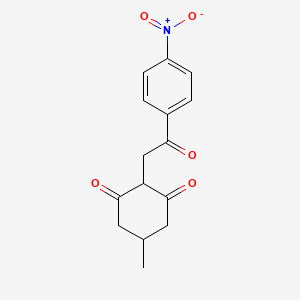

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)
